molecular formula C39H27N3O6S B607470 Fluorescein-DBCO CAS No. 2054339-00-1

Fluorescein-DBCO

Cat. No.: B607470
CAS No.: 2054339-00-1
M. Wt: 665.72
InChI Key: FGEDVMJBPDYXLU-UHFFFAOYSA-N
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Description

Fluorescein-DBCO is a compound that combines fluorescein, a widely used fluorescent dye, with dibenzocyclooctyne (DBCO), a chemical group known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This combination allows for the efficient and specific labeling of azide-tagged biomolecules without the need for copper catalysts, making it particularly useful in biological and medical research .

Mechanism of Action

Target of Action

Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are azide-tagged biomolecules . The DBCO group in this compound can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .

Mode of Action

This compound operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the formation of antibody-drug conjugates (ADCs) . The DBCO group in this compound reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .

Pharmacokinetics

It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage between the DBCO group in this compound and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .

Action Environment

The action of this compound is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorescein-DBCO typically involves the conjugation of fluorescein with dibenzocyclooctyne through a series of chemical reactionsThe reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process typically includes rigorous quality control measures to verify the chemical structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the rapid and selective labeling of azide-containing molecules .

Common Reagents and Conditions

The SPAAC reaction involving this compound typically requires azide-tagged biomolecules and can be carried out under mild, aqueous conditions without the need for copper catalysts. This makes the reaction suitable for use in biological systems where copper ions could be toxic .

Major Products Formed

The major product formed from the SPAAC reaction between this compound and azide-tagged biomolecules is a stable triazole linkage, which retains the fluorescent properties of fluorescein and allows for the visualization of the labeled biomolecules .

Comparison with Similar Compounds

Fluorescein-DBCO can be compared with other similar compounds that also utilize SPAAC reactions for labeling purposes. Some of these compounds include:

This compound is unique in its combination of fluorescein’s bright fluorescence and DBCO’s efficient SPAAC reactivity, making it a versatile tool for various scientific applications.

Properties

IUPAC Name

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEDVMJBPDYXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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